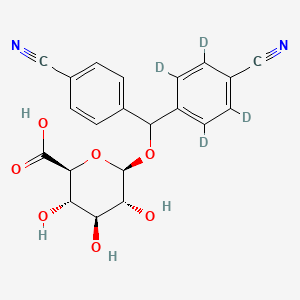

Letrozole-D4 carbinol Glucuronide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

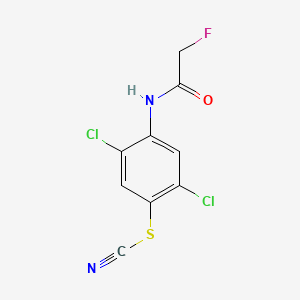

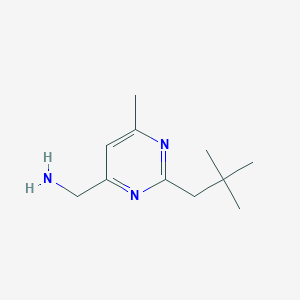

Letrozole-D4 carbinol Glucuronide is a metabolite of letrozole, a third-generation non-steroidal aromatase inhibitor. Letrozole is primarily used in the treatment of hormone receptor-positive breast cancer in postmenopausal women. The compound this compound is formed through the glucuronidation of letrozole’s carbinol metabolite, which is an inactive form of the drug .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of Letrozole-D4 carbinol Glucuronide involves multiple steps. Initially, letrozole undergoes metabolism to form the carbinol metabolite, 4,4’-(hydroxymethylene)dibenzonitrile. This intermediate is then subjected to glucuronidation to form this compound. The glucuronidation process typically involves the use of uridine diphosphate glucuronic acid (UDPGA) as a glucuronide donor and is catalyzed by the enzyme UDP-glucuronosyltransferase (UGT) .

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis of letrozole followed by its metabolic conversion to the carbinol metabolite and subsequent glucuronidation. The process is optimized for high yield and purity, often involving advanced techniques such as high-performance liquid chromatography (HPLC) for purification .

Analyse Des Réactions Chimiques

Types of Reactions: Letrozole-D4 carbinol Glucuronide primarily undergoes glucuronidation, a type of conjugation reaction. This reaction involves the addition of glucuronic acid to the carbinol metabolite, resulting in the formation of a more water-soluble compound that can be easily excreted from the body .

Common Reagents and Conditions: The glucuronidation reaction requires uridine diphosphate glucuronic acid (UDPGA) as the glucuronide donor and is catalyzed by the enzyme UDP-glucuronosyltransferase (UGT). The reaction typically occurs in the liver, where these enzymes are abundant .

Major Products Formed: The major product formed from the glucuronidation of letrozole’s carbinol metabolite is this compound. This compound is pharmacologically inactive and is excreted from the body .

Applications De Recherche Scientifique

Letrozole-D4 carbinol Glucuronide is primarily used in pharmacokinetic studies to understand the metabolism and excretion of letrozole. It is also used in clinical research to study the inter-individual variability in drug response and side effects among patients undergoing letrozole therapy . Additionally, it serves as a reference standard in analytical chemistry for the quantification of letrozole and its metabolites in biological samples .

Mécanisme D'action

Letrozole-D4 carbinol Glucuronide itself does not have a direct mechanism of action as it is an inactive metabolite. its formation is a result of the metabolic pathway of letrozole. Letrozole inhibits the enzyme aromatase (cytochrome P450 19A1), which is responsible for the conversion of androgens to estrogens. By inhibiting this enzyme, letrozole reduces estrogen levels, thereby inhibiting the growth of estrogen-dependent breast cancer cells .

Comparaison Avec Des Composés Similaires

Similar Compounds:

- Letrozole

- Anastrozole

- Exemestane

- Formestane

Comparison: Letrozole-D4 carbinol Glucuronide is unique in that it is a glucuronidated metabolite of letrozole, whereas other similar compounds like anastrozole and exemestane do not undergo the same metabolic pathway. Letrozole is known for its high potency and selectivity in inhibiting aromatase, making it more effective in reducing estrogen levels compared to other aromatase inhibitors .

Propriétés

Formule moléculaire |

C21H18N2O7 |

|---|---|

Poids moléculaire |

414.4 g/mol |

Nom IUPAC |

(2S,3S,4S,5R,6R)-6-[(4-cyanophenyl)-(4-cyano-2,3,5,6-tetradeuteriophenyl)methoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid |

InChI |

InChI=1S/C21H18N2O7/c22-9-11-1-5-13(6-2-11)18(14-7-3-12(10-23)4-8-14)29-21-17(26)15(24)16(25)19(30-21)20(27)28/h1-8,15-19,21,24-26H,(H,27,28)/t15-,16-,17+,19-,21+/m0/s1/i1D,2D,5D,6D/t15-,16-,17+,18?,19-,21+ |

Clé InChI |

IPWWFVALEDKGPE-IWJBXSTDSA-N |

SMILES isomérique |

[2H]C1=C(C(=C(C(=C1C#N)[2H])[2H])C(C2=CC=C(C=C2)C#N)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O)[2H] |

SMILES canonique |

C1=CC(=CC=C1C#N)C(C2=CC=C(C=C2)C#N)OC3C(C(C(C(O3)C(=O)O)O)O)O |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[[Bis(4-methoxyphenyl)phenylmethoxy]methyl]-6-[(6-chloro-2-methoxy-9-acridinyl)amino]-1-hexanol](/img/structure/B13438484.png)

![[9-(10-aminodecyl)-9-azabicyclo[3.3.1]nonan-3-yl] N-(2,5-dimethoxyphenyl)carbamate](/img/structure/B13438491.png)

![N-(3-Cyclopropyl-1-Phenyl-1h-Pyrazol-5-Yl)-2-{4-[3-Methoxy-4-(4-Methyl-1h-Imidazol-1-Yl)phenyl]-1h-1,2,3-Triazol-1-Yl}acetamide](/img/structure/B13438506.png)

![[4-Amino-6-(trifluoromethyl)pyridin-2-YL]acetic acid](/img/structure/B13438523.png)

![1,1,1-Trifluoromethanesulfonic Acid (E)-4-[1-[4-[2-(Dimethylamino)ethoxy]phenyl]-2-phenyl-1-buten-1-yl]phenyl Ester](/img/structure/B13438550.png)

![3-[6,7-Dihydro-1-methyl-3-(2-methylpropyl)-7-oxo-1H-pyrazolo[4,3-d]pyrimidin-5-yl]-4-ethoxybenzenesulfonyl Chloride](/img/structure/B13438556.png)